molecular formula C21H29N3O3S B2831922 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea CAS No. 1173271-84-5

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B2831922
CAS No.: 1173271-84-5
M. Wt: 403.54
InChI Key: KOGNXWVFWCLVHZ-UHFFFAOYSA-N
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Description

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea is a complex organic compound featuring a unique combination of functional groups, including an azepane ring, a thiophene ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the intermediate with a dimethoxyphenyl isocyanate to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring and thiophene moiety can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2-(Piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea
  • 1-(2-(Morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea

Comparison: Compared to its analogs, 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea may exhibit different pharmacokinetic and pharmacodynamic properties due to the presence of the azepane ring, which can influence its solubility, stability, and interaction with biological targets. The thiophene ring also contributes to its unique electronic properties, potentially making it more suitable for specific applications in materials science.

Properties

IUPAC Name

1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-26-19-8-7-17(13-20(19)27-2)23-21(25)22-14-18(16-9-12-28-15-16)24-10-5-3-4-6-11-24/h7-9,12-13,15,18H,3-6,10-11,14H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGNXWVFWCLVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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